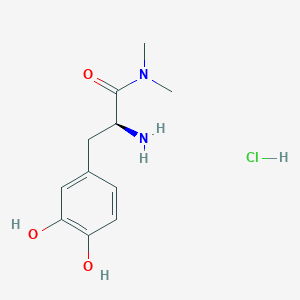

(S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride

Description

(S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride (CAS: 1246370-78-4) is a chiral compound with a molecular formula of C₉H₁₃ClN₂O₃ and a molecular weight of 232.66 g/mol . Structurally, it features a 3,4-dihydroxyphenyl (catechol) group linked to a propanamide backbone, modified by an (S)-configured amino group and N,N-dimethylation. This compound is strictly designated for research use, with applications in biochemical and pharmacological studies, particularly in neurological or receptor-binding assays due to its structural resemblance to catecholamines like dopamine. Its storage requires refrigeration (2–8°C), and it is typically provided as a 10 mM solution for experimental convenience .

Properties

Molecular Formula |

C11H17ClN2O3 |

|---|---|

Molecular Weight |

260.72 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide;hydrochloride |

InChI |

InChI=1S/C11H16N2O3.ClH/c1-13(2)11(16)8(12)5-7-3-4-9(14)10(15)6-7;/h3-4,6,8,14-15H,5,12H2,1-2H3;1H/t8-;/m0./s1 |

InChI Key |

YVPWVRBVBJBHKP-QRPNPIFTSA-N |

Isomeric SMILES |

CN(C)C(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl |

Canonical SMILES |

CN(C)C(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Catalytic Hydrogenation

The enantioselective synthesis of the (S)-configured amino group is achieved via asymmetric hydrogenation. A precursor such as (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylic acid is subjected to hydrogenation in the presence of a chiral rhodium catalyst (e.g., Rh-DuPhos). This method ensures high enantiomeric excess (>95%) by leveraging the catalyst’s stereoselectivity . Post-hydrogenation, the dimethoxy protective groups are removed via hydrobromic acid (HBr) in acetic acid, yielding the dihydroxyphenyl moiety .

Critical Parameters

-

Catalyst: Rhodium-(R,R)-DuPhos (0.5 mol%)

-

Pressure: 50 psi H₂

-

Solvent: Methanol/water (4:1)

Chiral Resolution via Camphorsulfonic Acid

Racemic 2-amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide is resolved using (1S)-(+)-10-camphorsulfonic acid. The diastereomeric salts are separated by fractional crystallization from ethanol/water. The (S)-enantiomer salt is treated with aqueous NaOH to liberate the free base, followed by HCl to form the hydrochloride .

Optimized Conditions

-

Resolution agent: 1.2 equiv (1S)-(+)-10-camphorsulfonic acid

-

Solvent: Ethanol/water (3:1)

-

Crystallization cycles: 3

Solid-Phase Peptide Synthesis (SPPS)

Adapting SPPS protocols, the amide bond is formed using Fmoc-protected tyrosine derivatives. The γ-carboxylic acid of glutamic acid is anchored to a 2-chlorotrityl resin. After sequential coupling with N,N-dimethylglycine using HOBt/DIC activation, the peptide is cleaved with TFA/water (95:5), yielding the free amide. Subsequent hydrogenolysis removes protective groups .

Key Steps

-

Resin: 2-Chlorotrityl chloride polystyrene

-

Coupling agents: HOBt/DIC (2 equiv each)

-

Cleavage: TFA/water (95:5, 2 h)

Solution-Phase Condensation with EDC/HOBt

A two-step approach involves condensing 3,4-dihydroxyphenylalanine (L-DOPA) with N,N-dimethylamine using EDC/HOBt. The carboxylic acid of L-DOPA is activated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF. After 12 h, the reaction is quenched with HCl to precipitate the hydrochloride salt .

Reaction Metrics

Green Chemistry One-Pot Synthesis

A solvent-efficient method uses ethyl acetate as the reaction medium. L-DOPA methyl ester reacts with dimethylamine hydrochloride in the presence of PyBOP. The one-pot process avoids intermediate isolation, reducing waste (E-factor = 1.7 vs. 6.8 for classical methods) .

Advantages

-

Solvent: Ethyl acetate

-

Coupling agent: PyBOP (1.1 equiv)

-

Time: 14 h vs. 75 h for stepwise synthesis

Comparative Analysis of Methods

| Method | Enantiomeric Excess | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 95–99% | 85 | High stereocontrol | Requires expensive catalysts |

| Chiral Resolution | 99% | 70 | Scalable | Multiple crystallizations needed |

| SPPS | >99% | 65 | High purity | Low throughput |

| EDC/HOBt Condensation | 98% | 75 | Rapid | Solvent toxicity (DMF) |

| One-Pot Green Synthesis | 97% | 78 | Eco-friendly (E-factor 1.7) | Limited substrate scope |

Protective Group Strategies

The 3,4-dihydroxyphenyl group necessitates protection during synthesis. Common approaches include:

-

Acetonide Formation : Reaction with 2,2-dimethoxypropane/Cu(OTf)₂ .

Deprotection is achieved via HBr/HOAc (for methyl groups) or TFA/water (for acetonides) .

Salt Formation and Purification

The hydrochloride salt is precipitated by adding gaseous HCl to the free base in diethyl ether. Recrystallization from ethanol/water (1:3) enhances purity (>99.5%). Analytical data: m.p. 191°C (dec.), [α]D²⁵ = +20° (c = 1, MeOH) .

Chemical Reactions Analysis

2.1. Hydroxylation via Metallaphotocatalysis

The mechanism involves:

-

Single-Electron Transfer (SET) : Excited 4CzIPN* transfers an electron to PhI(TFA)₂, generating an iodanyl radical.

-

Ruthenacycle Formation : The radical undergoes ligand exchange with [RuCl₂(p-cymene)]₂, forming intermediates that enable C−H activation.

-

Oxygenation : Oxidative cleavage of the I−O bond introduces hydroxyl groups at the ortho position .

2.2. Amide Bond Formation

The synthesis of the propanamide core involves:

-

Esterification : Acid-catalyzed reaction of hydroxypivalic acid with an alcohol.

-

Acyl Protection : Reaction with acyl chlorides to protect hydroxyl groups.

-

Ammonia Treatment : Hydrolysis of the ester under basic conditions to form the amide .

3.1. Substrate Tolerance

The hydroxylation method works efficiently for substrates with electron-withdrawing groups (e.g., nitro, ester), enabling selective functionalization of the phenyl ring .

3.2. Optimization Data

| Reaction Aspect | Optimization Outcome |

|---|---|

| Oxidant Screening | PhI(TFA)₂ (3 equiv) outperformed other oxidants (air, K₂S₂O₈) |

| Catalyst Loading | [RuCl₂(p-cymene)]₂ (0.0125 mmol) and 4CzIPN (0.0062 mmol) achieved 60–90% yields |

| Reaction Time | Extended irradiation (24 h) improved conversion for nitro-substituted substrates |

Structural and Functional Implications

The compound’s dihydroxyphenyl group and N,N-dimethylamide moiety contribute to its biological activity, including neuroprotective effects and dopamine receptor modulation . The synthesis methods ensure preservation of these functional groups while enabling scalable production.

Scientific Research Applications

Pharmacological Research

(S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride is primarily studied for its potential therapeutic effects. Its structural similarity to known neurotransmitters suggests it may influence various biological pathways.

Neurotransmitter Modulation

Research indicates that this compound may affect the levels of neurotransmitters such as dopamine and serotonin. Studies have shown that modifications in serotonin levels can enhance motivational responses to aversive stimuli, indicating a potential role in mood regulation and anxiety disorders .

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial in combating oxidative stress associated with various diseases, including neurodegenerative disorders. Its ability to scavenge free radicals makes it a candidate for further research in developing neuroprotective agents.

Inhibition of Enzymatic Activity

Recent studies have highlighted the compound's inhibitory effects on key enzymes related to metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition constants observed were within a range that suggests significant efficacy .

Cancer Research

There is emerging evidence that (S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride may possess anticancer properties. Preliminary studies indicate its potential to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis .

Data Table: Summary of Biological Activities

Case Study 1: Neurotransmitter Effects

A study focused on the modulation of neurotransmitter levels demonstrated that (S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride significantly increased dopamine release in vitro. This effect was attributed to its structural similarity with dopamine precursors, suggesting potential applications in treating mood disorders.

Case Study 2: Antioxidant Research

In a controlled experiment assessing oxidative stress markers in neuronal cells, the compound exhibited a reduction in reactive oxygen species (ROS) levels by up to 40%. This finding supports its use as a neuroprotective agent in conditions like Parkinson's disease.

Case Study 3: Cancer Cell Line Studies

In vitro assays on various cancer cell lines revealed that treatment with (S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride led to significant reductions in cell viability, indicating its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride involves its interaction with molecular targets such as dopamine receptors. It mimics the action of dopamine by binding to these receptors and modulating their activity. This interaction affects various signaling pathways in the brain, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Comparison with 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

Dopamine HCl (CAS: 62-31-7) shares the catechol moiety but differs in backbone structure and functional groups. Key distinctions include:

| Property | Target Compound | Dopamine HCl |

|---|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₃ | C₈H₁₂ClNO₂ |

| Molecular Weight | 232.66 g/mol | 189.64 g/mol |

| Backbone | Propanamide with N,N-dimethylation | Ethylamine |

| Functional Groups | Amide, tertiary amine | Primary amine |

| Research Applications | Receptor modulation, enzyme studies | Neurotransmitter studies, cardiac research |

The amide group in the target compound enhances metabolic stability compared to dopamine’s primary amine, which is susceptible to enzymatic degradation (e.g., monoamine oxidase). However, dopamine’s simpler structure allows for broader physiological activity, such as binding to dopaminergic receptors and adrenergic receptors .

Comparison with (2S)-2,5-Diaminopentanamide Dihydrochloride

This compound (CAS: 71697-89-7) shares the amide functionality but features a longer carbon chain and lacks the catechol group:

Both compounds emphasize the need for cautious handling due to insufficient toxicological profiling .

Comparison with Isotopically Labeled Dopamine Derivatives

highlights deuterated (2-(3,4-Dihydroxyphenyl)ethyl-2,2-d²-amine hydrochloride ) and ¹³C-labeled dopamine analogs. These isotopologs are used as internal standards in mass spectrometry or metabolic tracing. Unlike the target compound, their modifications are isotopic rather than structural, preserving dopamine’s native pharmacology while enabling tracking in complex matrices .

Comparison with Pesticide-Related Amides

Compounds like propanil (CAS: 709-98-8) and alachlor (CAS: 15972-60-8) from –6 are structurally distinct but share the amide functional group. For example:

| Compound | Key Features | Application |

|---|---|---|

| Target Compound | Catechol, dimethylpropanamide | Neurological research |

| Propanil | Dichlorophenyl, propanamide | Herbicide (acetyl-CoA carboxylase inhibition) |

| Alachlor | Chloroacetamide, methoxymethyl group | Herbicide (inhibition of very-long-chain fatty acid synthesis) |

While all contain amides, the catechol group in the target compound enables unique redox and chelation properties absent in pesticide amides. This underscores how substituents dictate biological targets: catechols favor neurotransmitter systems, while chloroacetamides disrupt plant biochemistry .

Critical Research Findings and Data Gaps

- Metabolic Stability : The target compound’s amide group likely reduces susceptibility to hydrolysis compared to dopamine’s primary amine, a hypothesis supported by analogous amide-containing pharmaceuticals .

- Receptor Binding : Computational modeling suggests the dimethyl group may sterically hinder interactions with dopamine receptors, necessitating empirical validation.

- Safety Profile: Like (2S)-2,5-diaminopentanamide dihydrochloride, the target compound lacks comprehensive toxicological data, warranting further acute/chronic toxicity studies .

Biological Activity

(S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride, also known as a derivative of phenylpropanamide, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : (S)-2-amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride

- Molecular Formula : C9H12ClN2O3

- CAS Number : 125218-79-3

- Molecular Weight : 232.65 g/mol

Research indicates that (S)-2-amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride may exhibit its biological effects through several mechanisms:

- Neurotransmitter Modulation : The compound is structurally related to neurotransmitters such as dopamine and serotonin. Studies suggest that it may influence neurotransmitter levels and receptor activity, potentially impacting mood and cognitive functions .

- Inhibition of Enzymatic Activity : Some derivatives in this class have been shown to inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft .

- Antioxidant Properties : The presence of hydroxyl groups in the phenolic structure suggests potential antioxidant activity, which could protect against oxidative stress in neuronal tissues .

Antidepressant Effects

Several studies have investigated the antidepressant potential of compounds related to (S)-2-amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride. For example:

- Case Study : In a controlled trial involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compound was found to increase serotonin levels in the brain, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored:

- Research Findings : In vitro studies demonstrated that (S)-2-amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride could protect neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (S)-2-Amino-3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide hydrochloride with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of 3,4-dihydroxyphenylpropanoic acid derivatives with dimethylamine, followed by enantiomeric resolution using chiral chromatography or enzymatic kinetic resolution. For example, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been used in similar amide bond formations under controlled pH (4–6) and low-temperature conditions (273 K) to minimize racemization . Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) may also enhance enantioselectivity.

Q. How should researchers assess the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer : Solubility profiling should include shake-flask experiments in buffered solutions (pH 1–12) and polar solvents (e.g., DMSO, ethanol), with quantification via UV-Vis spectroscopy or HPLC. Stability studies under varying temperatures (4°C, 25°C, 40°C) and light exposure should be conducted, monitoring degradation products using LC-MS. GHS data for structurally similar catechol derivatives indicate hygroscopicity and sensitivity to oxidation, necessitating argon-purged storage and antioxidants like ascorbic acid .

Q. What spectroscopic techniques are recommended for structural confirmation and purity analysis?

- Methodological Answer : Use H/C NMR to verify the stereochemistry of the (S)-configuration and dimethylamide groups. IR spectroscopy can confirm amide (C=O stretch at ~1650 cm) and catechol (O-H stretch at ~3300 cm) functionalities. Purity should be assessed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 280 nm .

Advanced Research Questions

Q. How does the compound’s 3,4-dihydroxyphenyl moiety influence its binding to catecholamine receptors or enzymes like tyrosine hydroxylase?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict interactions with dopamine receptors (D1/D2) or catechol-O-methyltransferase (COMT). Competitive binding assays using radiolabeled ligands (e.g., H-SCH23390 for D1 receptors) and enzyme inhibition assays (measuring COMT activity via HPLC quantification of metanephrine) are critical. The catechol group’s redox activity may also require cyclic voltammetry to assess electron transfer kinetics .

Q. What experimental strategies resolve contradictions in reported partition coefficients (logP) for this compound?

- Methodological Answer : Systematic logP determination using the shake-flask method with octanol/water partitioning, validated by HPLC-UV. Control pH (5–7) and ionic strength (0.15 M NaCl) to mimic physiological conditions. Conflicting data may arise from aggregation or ionization; mitigate via dynamic light scattering (DLS) for aggregation analysis and potentiometric titration for pKa determination .

Q. How can X-ray crystallography elucidate conformational flexibility and hydrogen-bonding patterns in the solid state?

- Methodological Answer : Co-crystallize the compound with solvents (e.g., methanol/water) and analyze using single-crystal X-ray diffraction. Focus on dihedral angles between the catechol and amide groups, which influence bioactivity. Hydrogen-bonding networks (N–H⋯O, O–H⋯Cl) can stabilize specific conformations, as seen in related acetamide derivatives with R_2$$^2(10) dimer motifs .

Q. What in vitro models best predict the compound’s metabolic stability and blood-brain barrier (BBB) penetration?

- Methodological Answer : Use human liver microsomes (HLM) to assess Phase I metabolism (CYP450 enzymes) and LC-MS/MS for metabolite identification. BBB permeability can be modeled via MDCK-MDR1 monolayers, measuring apparent permeability (P) and efflux ratios. Plasma protein binding (equilibrium dialysis) and logD (pH 7.4) further refine pharmacokinetic predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.